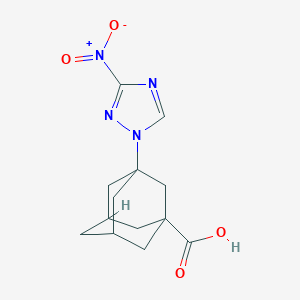

3-(3-nitro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans” are energetic materials containing an N(O)N–N fragment . They are synthesized from 1-amino-3-nitro-1H-1,2,4-triazole .

Synthesis Analysis

The synthesis of these compounds involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid . This is followed by the removal of the trifluoroacetyl protecting group to afford aminofurazan .Molecular Structure Analysis

The distal nitrogen of the azoxy group in these compounds is bonded to the nitrogen atom of the azole ring .Chemical Reactions Analysis

The transformation of the amino group in aminofurazan allows for the synthesis of the corresponding nitro, azo, and methylene dinitramine substituted furazans .Physical And Chemical Properties Analysis

These compounds are thermally stable with decomposition onset temperatures ranging from 147–228 °C . They exhibit acceptable densities (1.77–1.80 g cm−3) and optimal oxygen balance (the oxidizer excess coefficients α = 0.42–0.71) .Applications De Recherche Scientifique

Triazole Derivatives in Drug Development

Triazoles are a class of five-membered heterocyclic compounds that have garnered attention for their potential in drug development due to their broad range of biological activities. Triazole derivatives have been explored for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. These compounds have been part of several research efforts aiming to develop new drugs for various diseases, including neglected diseases that significantly impact vulnerable populations. The synthesis of triazole derivatives involves considerations of green chemistry, energy savings, and sustainability, highlighting the importance of developing efficient methods for their preparation (Ferreira et al., 2013).

Adamantane-Based Compounds in Neurodegenerative Disease Treatment

Adamantane derivatives, like memantine and amantadine, have been utilized in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. These compounds' pharmacological potential against these diseases exceeds that of the well-known adamantane derivatives, suggesting promising directions for future studies. Researchers focus on creating biochemically active adamantane derivatives with higher efficacy for neurodegenerative conditions, indicating the versatility and importance of the adamantane scaffold in medicinal chemistry (Dembitsky et al., 2020).

Orientations Futures

These compounds have been estimated as potential components of solid composite propellants . In terms of the specific impulse level, model solid composite propellant formulations based on nitro and methylene dinitramine substituted furazans outperform similar formulations based on CL-20 by 1–4 s, and formulations based on HMX and RDX by 5–8 s .

Mécanisme D'action

Target of Action

Similar compounds with a 3-nitro-1h-1,2,4-triazol-1-yl moiety are often used in the synthesis of energetic materials . These compounds are designed to react with specific targets to release energy.

Mode of Action

The synthesis of related compounds involves the reaction of 1-amino-3-nitro-1h-1,2,4-triazole with other reagents, resulting in compounds with different properties . The specific interactions of “3-(3-nitro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid” with its targets would depend on the specific context and application.

Biochemical Pathways

Compounds with similar structures are often used in the synthesis of energetic materials, suggesting that they may interact with biochemical pathways related to energy production or release .

Result of Action

Related compounds are used in the synthesis of energetic materials, suggesting that they may have significant effects on energy release .

Action Environment

The action of “3-(3-nitro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid” may be influenced by various environmental factors. For instance, the synthesis of related compounds is often carried out under specific conditions, such as the presence of certain reagents

Propriétés

IUPAC Name |

3-(3-nitro-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O4/c18-10(19)12-2-8-1-9(3-12)5-13(4-8,6-12)16-7-14-11(15-16)17(20)21/h7-9H,1-6H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKGWLMBQJIERA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-nitro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-1-ethyl-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B507067.png)

![5-bromo-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B507073.png)

![1-butyl-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B507090.png)

![N-(cyanomethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B507138.png)

![6-Amino-3-tert-butyl-4-thiophen-2-yl-2,4-dihydroisoxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B507168.png)

![2-(1,3-benzothiazol-2-yl)-4-({[2-(1-piperazinyl)ethyl]amino}methylene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B507176.png)

![5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B507189.png)

![5-[(4-Ethoxyphenoxy)methyl]-2-furoic acid](/img/structure/B507258.png)

![N-methyl-5-thien-2-yl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B507261.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B507263.png)

![5-phenyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B507265.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{4-nitrophenyl}benzamide](/img/structure/B507266.png)

![5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B507267.png)